molecular formula C18H23ClN2O3 B7930981 [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7930981
M. Wt: 350.8 g/mol
InChI Key: LCAHHANGYRSPQO-UHFFFAOYSA-N
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Description

This compound is a cyclopropane-containing carbamate ester featuring a pyrrolidine backbone substituted with a 2-chloro-acetyl group and a benzyl ester moiety. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for prodrug development or as a precursor for bioactive molecules. The cyclopropyl group contributes steric and electronic effects, while the chloro-acetyl substituent enhances reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(20)12-21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAHHANGYRSPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. Its structure features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C13H16ClN2O3\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}_{3}

Key Features:

  • Pyrrolidine Ring: Enhances binding affinity to biological targets.
  • Chloroacetyl Group: Increases reactivity through electrophilic character.
  • Benzyl Ester Moiety: Contributes to lipophilicity, aiding in membrane permeability.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins. This covalent modification can lead to enzyme inhibition or receptor modulation, affecting various metabolic pathways.
  • Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
  • Cytotoxicity: Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

Biological ActivityObservations
Anticancer Activity Exhibited cytotoxicity in FaDu hypopharyngeal tumor cells; better efficacy than reference drug bleomycin .
Cholinesterase Inhibition Similar mechanisms observed in carbamate derivatives; potential for use in Alzheimer's disease treatment through dual inhibition of acetylcholinesterase and butyrylcholinesterase .
Neuroprotective Effects May protect against neurodegeneration by modulating cholinergic signaling pathways .

Case Studies

  • Anticancer Studies:
    • A study demonstrated that derivatives of pyrrolidine compounds showed enhanced cytotoxicity through three-component reactions leading to complex structures that better interact with protein binding sites . The unique structure of this compound may provide similar advantages.
  • Cholinesterase Inhibition:
    • Research on similar carbamate compounds has shown significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation. This suggests that the compound may also serve as a lead for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Environmental Impact Studies:
    • Investigations into the environmental behavior of related carbamate compounds indicate that while they possess biological activity, they also raise concerns regarding toxicity and environmental persistence, necessitating careful consideration in therapeutic applications .

Scientific Research Applications

The compound exhibits various biological activities that make it suitable for research in several fields:

Enzyme Inhibition

The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This property is particularly relevant for:

  • Cholinesterase Inhibition : Potential applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways.

Receptor Modulation

The compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction shows promise in developing treatments for:

  • Neurological Disorders : Potential therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments.

Cytotoxicity

Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies highlight the applications of this compound:

Anticancer Studies

Research has demonstrated that [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : Disruption of normal cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Cholinesterase Inhibition

In vitro studies have shown that this compound effectively inhibits acetylcholinesterase activity, which is crucial for:

  • Alzheimer's Disease Treatment : Enhancing cholinergic neurotransmission and improving cognitive function.

Environmental Impact Studies

Research into the environmental implications of this compound has been conducted, focusing on its degradation products and potential toxicity to non-target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ in substituents, stereochemistry, or core heterocycles, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Differences Applications/Notes
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₃ClN₂O₃ 374.85 Pyrrolidin-2-ylmethyl, chloro-acetyl, cyclopropyl, benzyl ester High electrophilicity due to chloro-acetyl group; cyclopropyl enhances steric bulk Intermediate for chiral amines or protease inhibitors . Discontinued (CymitQuimica) .
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₈H₂₂ClN₂O₃ 360.84 Pyrrolidin-3-yl instead of pyrrolidin-2-ylmethyl Altered spatial orientation; reduced steric hindrance at the pyrrolidine ring Potential use in asymmetric catalysis. Discontinued (CymitQuimica) .
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₅ClN₂O₃ 376.87 Piperidin-3-yl core (6-membered ring) Increased ring size alters conformational flexibility and solubility Used in kinase inhibitor research. Discontinued (CymitQuimica) .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C₁₇H₂₃ClN₂O₃ 338.83 Isopropyl instead of cyclopropyl Reduced steric bulk; increased hydrophobicity Prodrug candidate for CNS-targeting agents .
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester C₁₉H₂₅N₃O₃ 355.43 Amino-acetyl instead of chloro-acetyl Enhanced nucleophilicity; reduced electrophilic reactivity Potential peptide-mimetic scaffold. Discontinued (CymitQuimica) .

Key Observations:

Substituent Effects: The chloro-acetyl group in the parent compound (vs. amino-acetyl in analog ) increases electrophilicity, favoring reactions like nucleophilic acyl substitutions. Cyclopropyl vs. isopropyl ( vs.

Heterocycle Modifications :

  • Replacing pyrrolidine (5-membered) with piperidine (6-membered) ( vs. ) alters ring conformation, affecting binding affinity to enzymes like proteases or kinases.

Stereochemical Variations :

  • The (S)- and (R)-isomers (e.g., vs. ) exhibit divergent biological activities due to enantioselective interactions with chiral biomolecules.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:
The synthesis of carbamate derivatives like this compound typically involves multi-step reactions. For example:

  • Step 1 : Chloroacetylation of the pyrrolidine ring using 2-chloroacetyl chloride under anhydrous conditions with a base like triethylamine .
  • Step 2 : Cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in an inert atmosphere .
  • Purification : Column chromatography with gradients of light petroleum/ethyl acetate (e.g., 2:1 v/v) is effective for isolating intermediates, as demonstrated for structurally similar carbamic acid benzyl esters .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:
Key characterization steps include:

  • 1H NMR : Look for diagnostic peaks:
    • Cyclopropane protons (δ 0.86–1.77 ppm, multiplet) .
    • Benzyl ester aromatic protons (δ 5.04 ppm, singlet for CH₂Ph) .
    • Pyrrolidine protons (δ 3.08–4.75 ppm, multiplet for CH₂ and NH) .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1689 cm⁻¹ for carbamate and chloroacetyl moieties) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions in synthetic yields across different protocols?

Answer:
Yield discrepancies often arise from:

  • Reaction Conditions : Temperature sensitivity (e.g., 40–100°C for Pd-catalyzed steps) and inert atmosphere requirements .
  • Intermediate Stability : Hydrolysis-prone intermediates (e.g., chloroacetyl groups) may degrade if purification is delayed. Stabilize with low-temperature storage (e.g., –20°C) .
  • Method Validation : Cross-reference with published protocols for similar carbamates, such as optimizing equivalents of Cs₂CO₃ in coupling reactions .

Advanced: What mechanistic insights explain unexpected reactivity, such as retro-Claisen rearrangements?

Answer:
Carbamate derivatives can undergo retro-Claisen reactions under basic or thermal conditions. For example:

  • Mechanism : Base-induced cleavage of the carbamate ester may generate unstable intermediates, leading to rearrangement or decomposition.
  • Mitigation : Use mild bases (e.g., NaHCO₃) and monitor reaction progress via TLC to prevent side reactions .

Advanced: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzyl ester group .
  • Hydrolytic Stability : Test pH-dependent degradation (e.g., pH 1–9 buffers) to identify optimal storage conditions .

Advanced: What strategies are recommended for evaluating biological activity in enzyme inhibition studies?

Answer:

  • Target Selection : Prioritize enzymes with structural homology to known carbamate targets, such as angiotensin-converting enzyme (ACE) isoforms. Assay inhibition using fluorogenic substrates (e.g., Mca-APK-Dnp) .
  • Kinetic Analysis : Determine IC₅₀ values via dose-response curves and validate with molecular docking studies targeting active sites (e.g., ACE2 catalytic zinc domain) .

Advanced: How can researchers optimize regioselectivity in functionalization reactions?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on the pyrrolidine nitrogen to steer electrophilic attacks to the cyclopropane ring .
  • Catalytic Control : Use chiral ligands (e.g., BINAP) with transition metals to achieve enantioselective functionalization .

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